molecular formula C10H14ClNO2 B1469780 3-[3-(Methylamino)phenyl]propanoic acid hydrochloride CAS No. 1432678-79-9

3-[3-(Methylamino)phenyl]propanoic acid hydrochloride

Cat. No.: B1469780
CAS No.: 1432678-79-9
M. Wt: 215.67 g/mol
InChI Key: OYIAGORQNCLVJB-UHFFFAOYSA-N
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Description

3-[3-(Methylamino)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of propanoic acid, where the phenyl group is substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methylamino)phenyl]propanoic acid hydrochloride typically involves the reaction of 3-(methylamino)propanoic acid with a phenyl group under specific conditions. One common method involves the Michael addition reaction, where n-amylamine and acrylate are subjected to a reaction to obtain 3-(N-pentylamino)propionate, which then reacts with formic acid and formaldehyde to yield the desired product .

Industrial Production Methods

For industrial production, the synthesis process is scaled up to ensure high yield and purity. The starting materials are chosen for their availability and cost-effectiveness. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The final product is purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylamino)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[3-(Methylamino)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Methylamino)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)propanoic acid
  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride
  • 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
  • 3-Phenylamino-propionic acid

Uniqueness

3-[3-(Methylamino)phenyl]propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[3-(methylamino)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-9-4-2-3-8(7-9)5-6-10(12)13;/h2-4,7,11H,5-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIAGORQNCLVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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